3-(6-Bromopyridin-3-yl)cyclopentan-1-one
Description
3-(6-Bromopyridin-3-yl)cyclopentan-1-one is a bicyclic organic compound featuring a cyclopentanone core fused with a brominated pyridine ring. Its molecular formula is C₁₀H₁₀BrNO, with a molecular weight of 256.10 g/mol. The bromine atom at the 6-position of the pyridine ring enhances its reactivity, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3-(6-bromopyridin-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C10H10BrNO/c11-10-4-2-8(6-12-10)7-1-3-9(13)5-7/h2,4,6-7H,1,3,5H2 |
InChI Key |
YNUAEQKBMBIKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-yl)cyclopentan-1-one typically involves the bromination of pyridine derivatives followed by cyclization reactions. One common method involves the bromination of 3-pyridylcyclopentanone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination and cyclization reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-3-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of cyclopentanol or cyclopentylamine derivatives.
Oxidation: Formation of cyclopentanone carboxylic acids or other oxidized products.
Scientific Research Applications
3-(6-Bromopyridin-3-yl)cyclopentan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving brominated pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-3-yl)cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromine atom can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
3-(5-Fluoropyridin-3-yl)cyclopentan-1-one
- Molecular formula: C₁₀H₁₀FNO
- Molecular weight : 195.20 g/mol
- Fluorine’s strong electron-withdrawing effect enhances the electrophilicity of the pyridine ring, but its lower atomic weight contributes to a significantly reduced molecular weight compared to the brominated analog .
- Applications : Fluorinated compounds are often prioritized in drug development due to metabolic stability and bioavailability advantages.
2-Heptylidene Cyclopentan-1-one
- Molecular formula : C₁₂H₂₀O
- Molecular weight : 180.29 g/mol
- Key differences: Lacks a heteroaromatic ring, featuring instead a heptylidene chain substituent. This structure increases lipophilicity, making it suitable for fragrance formulations.
- Applications : Primarily used in perfumery, contrasting with the brominated compound’s likely role in synthetic chemistry.
Halogenated Heterocyclic Compounds
2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine
- Molecular formula : C₉H₁₀ClN₃
- Molecular weight : 195.65 g/mol
- The chloromethyl group introduces a reactive site for nucleophilic substitutions, similar to the bromine in this compound, but with lower leaving-group ability .
- Applications : Likely used as a building block for antiviral or antibacterial agents.
Structural and Reactivity Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity/Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₀BrNO | 256.10 | 6-Bromo-pyridine | Cross-coupling reactions, pharmaceutical intermediates |
| 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one | C₁₀H₁₀FNO | 195.20 | 5-Fluoro-pyridine | Drug discovery (enhanced metabolic stability) |
| 2-Heptylidene cyclopentan-1-one | C₁₂H₂₀O | 180.29 | Heptylidene chain | Fragrance industry (IFRA-regulated) |
| 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | C₉H₁₀ClN₃ | 195.65 | Chloromethyl-imidazo-pyrimidine | Antimicrobial agent synthesis |
Research Findings and Trends
- Electronic Effects : Bromine’s polarizability and size in this compound make it superior to fluorine or chlorine in facilitating oxidative addition reactions, a critical step in palladium-catalyzed cross-couplings .
- Synthetic Utility : The brominated compound’s crystallinity (implied by the use of SHELX programs in structural analysis) aids in precise structural characterization, a advantage over more volatile analogs like 2-heptylidene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
